molecular formula C19H18ClNO5 B2762312 Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate CAS No. 1001562-23-7

Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate

Cat. No.: B2762312
CAS No.: 1001562-23-7
M. Wt: 375.81
InChI Key: CAJHTJLBHWZKHH-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate (hereafter referred to as Compound A) is a benzoate ester derivative featuring a 4-chlorophenyl-substituted acetyloxy group linked via an amino moiety to the benzoate core. This compound is structurally characterized by:

  • An ethyl ester group at the benzoate position.
  • A substituted acetyloxy chain (containing a 4-chlorophenyl group) connected to the amino group.
  • Potential applications in pharmaceuticals, likely as a prodrug or intermediate due to its ester and amide functionalities .

Properties

IUPAC Name

ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO5/c1-2-25-19(24)15-5-3-4-6-16(15)21-17(22)12-26-18(23)11-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJHTJLBHWZKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activity. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves several chemical reactions, starting from the formation of 4-chlorophenylacetic acid derivatives. The key steps include:

  • Formation of Chlorophenyl Acetic Acid Derivative : Reaction of 4-chlorobenzyl chloride with sodium cyanide to produce 4-chlorophenylacetonitrile, which is then hydrolyzed to form 4-chlorophenylacetic acid.
  • Acetylation : The acid is acetylated using acetic anhydride to yield 4-chlorophenylacetyl chloride.
  • Formation of Acetamido Intermediate : Reacting the acyl chloride with glycine produces the acetamido intermediate.
  • Esterification : Finally, this intermediate is esterified with ethanol to form the target compound.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.
  • Receptor Interaction : It has been shown to interact with receptors that modulate pain perception and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have demonstrated that this compound can significantly reduce inflammation in animal models .
  • Analgesic Properties : Its analgesic potential has been evaluated through various pain models, showing effectiveness comparable to established analgesics .

Case Studies and Research Findings

  • Study on Analgesic Effects :
    • A study conducted on mice assessed the analgesic activity using the writhing test. Mice treated with this compound showed a significant reduction in pain response compared to control groups .
  • Inflammation Model :
    • In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema, indicating its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in edema
AnalgesicReduced pain response in mice
Enzyme inhibitionModulation of inflammatory enzymes

Scientific Research Applications

Anticancer Activity

Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

Antimicrobial Properties

The compound's derivatives have demonstrated promising antimicrobial activity against a range of bacterial and fungal strains. For instance, a series of related compounds were evaluated for their efficacy against Mycobacterium tuberculosis and showed comparable activity to established antibiotics like isoniazid and ciprofloxacin .

Acetylcholinesterase Inhibition

Research has highlighted the potential of this compound as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar coumarin structures have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase, showing promising results in enhancing cognitive function by increasing acetylcholine levels in the brain .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerDerivatives of Ethyl CompoundInduced apoptosis in cancer cell lines
AntimicrobialVarious derivativesEffective against bacterial strains
Acetylcholinesterase InhibitionCoumarin-based compoundsImproved cognitive function in models

Case Study: Acetylcholinesterase Inhibitors

A study investigated a series of coumarin derivatives for their ability to inhibit acetylcholinesterase. Among them, certain compounds exhibited IC50 values lower than that of known inhibitors, indicating their potential as therapeutic agents for Alzheimer's disease .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares Compound A with two closely related analogs:

Property Compound A Compound B : Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate Compound C : Ethyl 2-[(4-chloro-2-phenylcarbonyl-phenyl)amino]-2-oxo-ethanoate
Molecular Formula C₁₉H₁₇ClN₂O₆ (inferred from substituents) C₁₇H₁₅Cl₂NO₄ C₁₇H₁₄ClNO₄
Molecular Weight (g/mol) ~398.8 (estimated) 368.2 331.75
Key Substituents 4-Chlorophenyl acetyloxy, acetoxyacetyl amino 2,4-Dichlorophenoxy acetyl amino Benzoyl, 4-chloroanilino
XLogP3 ~3.5 (predicted; lower than B due to fewer Cl atoms) 4.3 Not reported (estimated ~3.8)
Melting Point Not available Not reported 139–141°C
Hydrogen Bond Donors 1 (amide NH) 1 1
Rotatable Bonds 8 (estimated) 7 6
Key Observations:
  • Lipophilicity: Compound B exhibits higher lipophilicity (XLogP3 = 4.3) due to its 2,4-dichlorophenoxy group, which enhances hydrophobic interactions compared to the 4-chlorophenyl group in Compound A .
  • Molecular Weight : Compound A’s larger molecular weight (~398.8 g/mol) reflects its extended acetoxyacetyl chain, whereas Compound C’s simpler benzoyl group results in a lower weight (331.75 g/mol) .
  • Structural Flexibility: Compound A’s higher rotatable bond count (8 vs.

Pharmacological and Functional Comparisons

Compound A
  • Hypothesized Applications: Likely serves as a prodrug due to its ester and amide linkages, which may hydrolyze in vivo to release active metabolites.
Compound B
  • Documented Use: The dichlorophenoxy group in Compound B is associated with herbicidal or antimicrobial activity in analogous structures. Its higher Cl content may enhance membrane permeability but could increase toxicity risks .
Compound C
  • Thermal Stability : A melting point of 139–141°C indicates robust crystalline stability, advantageous for formulation. The benzoyl group may enhance binding affinity to aromatic receptors (e.g., GABA or kinase targets) .

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